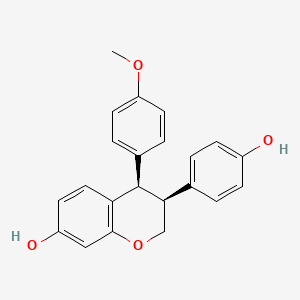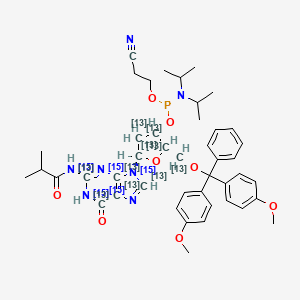
DMT-dG(ib) Phosphoramidite-13C10,15N5
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
DMT-dG(ib) Phosphoramidite-13C10,15N5 is a compound labeled with carbon-13 and nitrogen-15 isotopes. It is a derivative of DMT-dG(ib) Phosphoramidite, which is commonly used in the synthesis of DNA. The isotopic labeling makes it particularly useful for various scientific research applications, including studies in chemistry, biology, and medicine .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of DMT-dG(ib) Phosphoramidite-13C10,15N5 involves the incorporation of carbon-13 and nitrogen-15 isotopes into the DMT-dG(ib) Phosphoramidite molecule. The exocyclic amine functions are protected by an isobutyryl group. The recommended cleavage and deprotection conditions are 8 hours at 55°C or 24 hours at room temperature using concentrated ammonia solution for standard base-protected oligonucleotides .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using automated solid-phase chemistry. This method ensures high purity and yield, making it suitable for extensive research and development applications .
化学反応の分析
Types of Reactions
DMT-dG(ib) Phosphoramidite-13C10,15N5 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired outcome but generally involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted analogs of the original compound .
科学的研究の応用
DMT-dG(ib) Phosphoramidite-13C10,15N5 has a wide range of scientific research applications:
Chemistry: Used as a tracer in chemical reactions to study reaction mechanisms and pathways.
Biology: Employed in the synthesis of labeled DNA for various biological studies, including gene expression and mutation analysis.
Medicine: Utilized in drug development and pharmacokinetic studies to track the distribution and metabolism of drugs.
Industry: Applied in the production of labeled compounds for research and development purposes
作用機序
The mechanism of action of DMT-dG(ib) Phosphoramidite-13C10,15N5 involves its incorporation into DNA during synthesis. The labeled isotopes allow for precise tracking and quantification of the compound within biological systems. The molecular targets include DNA polymerases and other enzymes involved in DNA synthesis and repair .
類似化合物との比較
Similar Compounds
DMT-dG(ib) Phosphoramidite: The unlabeled version of the compound, commonly used in DNA synthesis.
DMT-L-dG(ib) Phosphoramidite: Another derivative used for similar applications.
DMT-dG(ib) Phosphoramidite-15N5: Labeled with nitrogen-15 isotopes only
Uniqueness
DMT-dG(ib) Phosphoramidite-13C10,15N5 is unique due to its dual isotopic labeling with both carbon-13 and nitrogen-15. This dual labeling enhances its utility in various research applications, providing more detailed and accurate data compared to single-labeled compounds .
特性
分子式 |
C44H54N7O8P |
|---|---|
分子量 |
854.8 g/mol |
IUPAC名 |
N-[9-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy](113C)methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy(2,3,4,5-13C4)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropan(15N)amide |
InChI |
InChI=1S/C44H54N7O8P/c1-28(2)41(52)48-43-47-40-39(42(53)49-43)46-27-50(40)38-25-36(59-60(57-24-12-23-45)51(29(3)4)30(5)6)37(58-38)26-56-44(31-13-10-9-11-14-31,32-15-19-34(54-7)20-16-32)33-17-21-35(55-8)22-18-33/h9-11,13-22,27-30,36-38H,12,24-26H2,1-8H3,(H2,47,48,49,52,53)/t36-,37+,38+,60?/m0/s1/i25+1,26+1,27+1,36+1,37+1,38+1,39+1,40+1,42+1,43+1,46+1,47+1,48+1,49+1,50+1 |
InChIキー |
FDRMKYVTIFSDPR-PIGRPQOUSA-N |
異性体SMILES |
CC(C)C(=O)[15NH][13C]1=[15N][13C]2=[13C]([13C](=O)[15NH]1)[15N]=[13CH][15N]2[13C@H]3[13CH2][13C@@H]([13C@H](O3)[13CH2]OC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)OP(N(C(C)C)C(C)C)OCCC#N |
正規SMILES |
CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2C3CC(C(O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)OP(N(C(C)C)C(C)C)OCCC#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


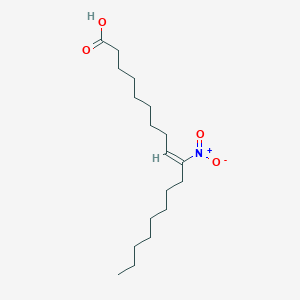
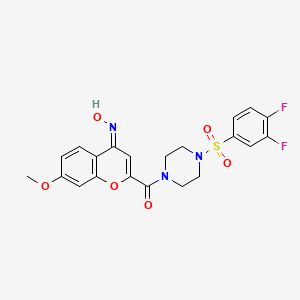
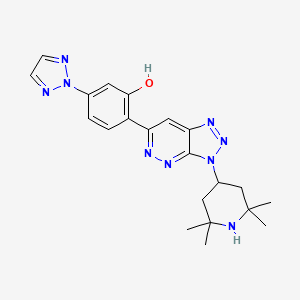
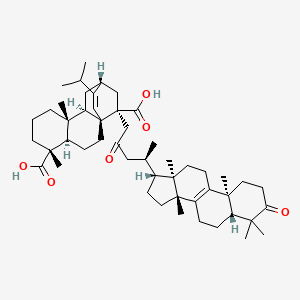
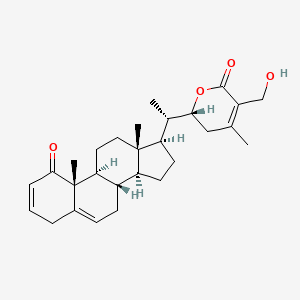
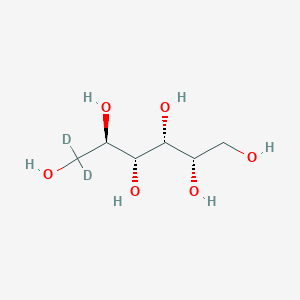
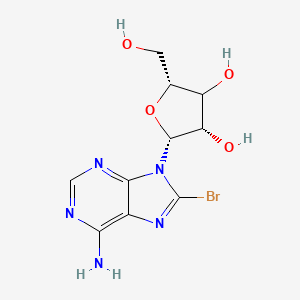
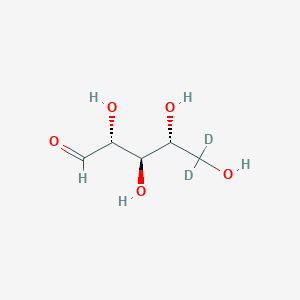
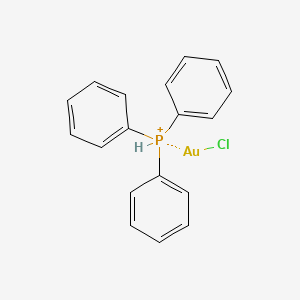
![1-[(2R)-4-amino-5-(trityloxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B15139431.png)
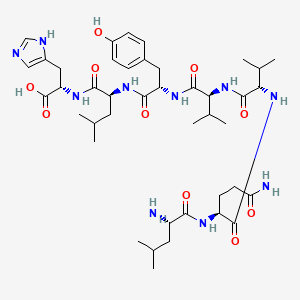
![N-(4-{3-[2-(methylcarbamoyl)ethyl]-5-[4'-(trifluoromethyl)-[1,1'-biphenyl]-4-yl]-1H-pyrazol-1-yl}phenyl)prop-2-ynamide](/img/structure/B15139458.png)
![Disodium;[2-chloro-5-(1-chloro-3'-methoxyspiro[adamantane-4,4'-dioxetane]-3'-yl)phenyl] phosphate](/img/structure/B15139470.png)
